molecular formula C24H16ClF3N4OS B11210268 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 400864-15-5

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B11210268
CAS No.: 400864-15-5
M. Wt: 500.9 g/mol
InChI Key: OVBRPOUWNZKHKQ-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a chloro-substituted phenyl ring, and a triazinyl sulfanyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Triazinyl Sulfanyl Intermediate: This step involves the reaction of 5,6-diphenyl-1,2,4-triazine with a suitable thiol reagent under controlled conditions to form the triazinyl sulfanyl intermediate.

    Coupling with Chloro-trifluoromethylphenyl Acetamide: The intermediate is then coupled with 2-chloro-5-(trifluoromethyl)phenyl acetamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl and chloro groups may enhance its binding affinity to certain enzymes or receptors, while the triazinyl sulfanyl moiety could play a role in its biological activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-[2-chloro-5-(trifluoromethyl)phenyl]-acetamide: Lacks the triazinyl sulfanyl moiety.

    2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide: Lacks the chloro-trifluoromethylphenyl group.

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties not found in similar compounds.

Properties

CAS No.

400864-15-5

Molecular Formula

C24H16ClF3N4OS

Molecular Weight

500.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H16ClF3N4OS/c25-18-12-11-17(24(26,27)28)13-19(18)29-20(33)14-34-23-30-21(15-7-3-1-4-8-15)22(31-32-23)16-9-5-2-6-10-16/h1-13H,14H2,(H,29,33)

InChI Key

OVBRPOUWNZKHKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CC=C4

Origin of Product

United States

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